4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine
Overview
Description
4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine is a chemical compound characterized by its unique structure, which includes a fluorine atom and an ethyl group attached to a piperidine ring
Scientific Research Applications
4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperidin-4-ol derivatives, have been evaluated for potential treatment of hiv . They have been found to exhibit antagonistic activities against the CCR5 chemokine receptor , which is an essential co-receptor in the process of HIV-1 entry .
Mode of Action
Similar compounds have been found to inhibit cox-1 and cox-2 enzymes . These enzymes are involved in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the cox-1 and cox-2 enzymes , which are part of the arachidonic acid pathway. This pathway is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects .
Result of Action
Similar compounds have been found to exhibit anti-inflammatory effects by inhibiting the cox-1 and cox-2 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the fluorine atom and the ethyl group. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile, such as a fluorine ion.
Reduction Reactions: Reduction of intermediates to form the final product.
Cyclization Reactions: Formation of the piperidine ring from linear precursors.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine can undergo various chemical reactions, including:
Oxidation Reactions: Conversion of the compound to its oxidized forms.
Reduction Reactions: Reduction of functional groups within the molecule.
Substitution Reactions: Replacement of atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium fluoride (NaF) and electrophiles such as alkyl halides are employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different substituents.
Comparison with Similar Compounds
4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-(2-Methylpiperidin-1-yl)-2-fluoropyridine
4-(2-Propylpiperidin-1-yl)-2-fluoropyridine
4-(2-Butylpiperidin-1-yl)-2-fluoropyridine
These compounds differ in the alkyl group attached to the piperidine ring, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-2-10-5-3-4-8-15(10)11-6-7-14-12(13)9-11/h6-7,9-10H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACMNIWJARASGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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